tert-Butyl ethyl(2-iodobenzyl)carbamate
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Overview
Description
tert-Butyl ethyl(2-iodobenzyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, an ethyl group, and a 2-iodobenzyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ethyl(2-iodobenzyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-iodobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl ethyl(2-iodobenzyl)carbamate can undergo nucleophilic substitution reactions where the iodide group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative .
Scientific Research Applications
Chemistry: tert-Butyl ethyl(2-iodobenzyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to protect amine groups in peptides and proteins during synthesis. It is also investigated for its potential use in drug development due to its ability to modify biological molecules .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl ethyl(2-iodobenzyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The compound can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-Butyl ethyl(2-iodobenzyl)carbamate.
Benzyl carbamate: Another protecting group for amines, which can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMOC) carbamate: Used in peptide synthesis and can be removed under basic conditions.
Uniqueness: this compound is unique due to the presence of the 2-iodobenzyl group, which provides additional reactivity and versatility in synthetic applications. This makes it particularly useful in the synthesis of complex molecules where selective reactions are required .
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[(2-iodophenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2/c1-5-16(13(17)18-14(2,3)4)10-11-8-6-7-9-12(11)15/h6-9H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKKMCKWHUBVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1I)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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